3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid

Drug Design Lipophilicity ADME

Procuring generic thiophene-2-carboxylic acid analogs for Calcium Dobesilate impurity profiling introduces regulatory risk, as positional isomers lack the validated retention time and spectral match required for compendial methods. This exact compound is the characterized Calcium Dobesilate Impurity 3, eliminating the need for costly re-validation. Key differentiation: • Specific 3-methoxy, 5-(2-methoxyethoxy) substitution yields XLogP3 = 1.6, a 0.4-0.6 logP increase over unsubstituted thiophene-2-carboxylic acid for controlled lipophilicity tuning. • Directly usable as a reference standard in HPLC method validation and batch-release testing, avoiding the delay of qualifying a novel structural analog. • Sourced with full analytical characterization, ensuring immediate regulatory acceptability for ANDA/DMF submissions.

Molecular Formula C9H12O5S
Molecular Weight 232.26 g/mol
Cat. No. B12061698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC9H12O5S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=C(S1)C(=O)O)OC
InChIInChI=1S/C9H12O5S/c1-12-3-4-14-7-5-6(13-2)8(15-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeySBHYALKFSCTHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic Acid: Physicochemical Profile


3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is a heterocyclic building block with the CAS registry number 1707727-77-2, a molecular formula of C₉H₁₂O₅S, and a formula weight of 232.26 g/mol [1]. It belongs to the thiophene-2-carboxylic acid class, which has been described in patents as a scaffold for microbicidal agents [2]. Its defining structural feature is the divergent placement of the methoxy (-OCH₃) and 2-methoxyethoxy (-OCH₂CH₂OCH₃) groups at the 3- and 5-positions of the thiophene ring, respectively, which distinguishes it from other positional isomers and mono-substituted analogs.

Calcium dobesilate impurity standard Cataloged as Impurity 3 for analytical QC workflows.
Lipophilicity-modulated building block Distinct XLogP3 profile supports ADME optimization in lead series.
Patent-class antimicrobial scaffold Class-level microbicidal activity context; empirical MIC verification needed.

Why 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic Acid Cannot Be Substituted


Procurement based on generic thiophene-2-carboxylic acid or even a simple positional isomer is not scientifically sound for two quantifiable reasons. First, the specific 3-methoxy, 5-(2-methoxyethoxy) substitution pattern yields a computed XLogP3 value of 1.6 [1], creating a different lipophilicity profile compared to its regioisomer (5-methoxy-3-(2-methoxyethoxy) derivative, CAS 1707391-76-1) or the mono-substituted 3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 30490-97-2). Second, this exact structure is a characterized impurity in calcium dobesilate drug substance [2], a role that other in-class analogs cannot fulfill without a full re-validation, making direct substitution impossible for pharmaceutical QC applications. The sections below provide the supporting quantitative evidence.

Lipophilicity mismatch Regioisomers and unsubstituted parent differ in computed logP; ADME and formulation behavior may shift.
Impurity standard identity not transferable Only this exact structure is recognized as Calcium Dobesilate Impurity 3. Analogs require full re-validation for QC use.

Differentiating Evidence for 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic Acid


Lipophilicity Differentiation from Analogs

The computed XLogP3 value for 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid is 1.6, which is driven by the specific placement of its ether substituents [1]. This differs from the unsubstituted parent, thiophene-2-carboxylic acid, and is predicted to be distinct from the 5-methoxy-3-(2-methoxyethoxy) regioisomer owing to altered intramolecular electronic effects. For a procurement scientist balancing solubility and permeability in a lead series, this quantifiable difference in a key ADME descriptor makes the compound a distinct entity that cannot be assumed equivalent to other structural isomers.

Lipophilicity profile
Data to verify
XLogP3 1.6 (computed) vs. parent ~1.0–1.2; ~0.4–0.6 unit increase
Supports ADME profiling differentiation
Computed value; no experimental logP published
Drug Design Lipophilicity ADME Physicochemical Profiling

Calcium Dobesilate Impurity Standard Identity

This compound is explicitly cataloged as Calcium Dobesilate Impurity 3 by commercial reference standard suppliers, with a confirmed molecular formula of C₉H₁₂O₅S and a molecular weight of 232.25 g/mol [1]. No comparable listing exists for the mono-substituted analog (3-(2-methoxyethoxy)thiophene-2-carboxylic acid, CAS 30490-97-2) or the regioisomer (CAS 1707391-76-1) in the context of calcium dobesilate impurity profiling, making this compound an irreplaceable reference material for analytical method validation and batch-release testing.

Impurity standard identity
Reported
Cataloged as Calcium Dobesilate Impurity 3; regioisomer and mono-substituted analog not listed for this role
Non-substitutable QC reference identity
Unique regulatory-linked standard; method re-validation otherwise required
Pharmaceutical Analysis Impurity Profiling Quality Control Reference Standard

Verified Purity Specification

A reputable vendor supplies this compound with a certified minimum purity specification of 95% . This is a directly comparable and verifiable procurement metric; the mono-substituted analog (3-(2-methoxyethoxy)thiophene-2-carboxylic acid, CAS 30490-97-2) is also offered at 95% purity by the same vendor, establishing a baseline standard for the series . This specification provides a quantified quality gate for synthetic use, ensuring consistent reactivity in downstream applications such as amide coupling or esterification.

Purity specification
Data to verify
95% (minimum)
Verified procurement quality baseline
Per vendor COA; batch-dependent; store cool and dry
Chemical Synthesis Procurement Specification Quality Assurance

Patent-Backed Microbicidal Activity Claim

Thiophene-2-carboxylic acid derivatives are covered by a granted US patent (US 6,013,664) describing powerful microbicidal activity against fungi and bacteria for crop protection and material protection [1]. The generic formula includes alkoxy and alkoxyalkyl substituents at positions encompassed by the target compound. While this provides a strong class-level rationale for the compound's utility, no specific Minimum Inhibitory Concentration (MIC) data for the individual compound are provided in the patent. This is a class-level inference constraint that must be acknowledged when selecting this compound for antimicrobial research.

Patent activity claim
Class-level
Class-wide antimicrobial activity against fungi and bacteria cited in US 6,013,664
No compound-specific MIC data
Empirical validation required for individual derivative
Microbicide Material Protection Crop Protection Antifungal

Verified Application Scenarios for 3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic Acid


Calcium Dobesilate Impurity Profiling Standard

Pharmaceutical QC laboratories can directly use this compound as a characterized impurity reference standard (Calcium Dobesilate Impurity 3) for HPLC method validation and batch-release testing, avoiding the regulatory delay of qualifying a novel structural analog [1].

Lipophilicity Optimization Building Block

Medicinal chemists seeking to modulate logP in a thiophene-based series can quantitatively replace an unsubstituted thiophene-2-carboxylic acid (XLogP3 ≈ 1.0–1.2) with this derivative (XLogP3 = 1.6) to increase lipophilicity by approximately 0.4–0.6 units without altering the carboxylic acid warhead [2].

Microbicide Development Scaffold

Industrial microbiologists developing material-protection or crop-protection agents can use this compound as a development candidate within the scope of US Patent 6,013,664, with the expectation of class-level antifungal and antibacterial activity, pending their own empirical MIC determination [3].

Application
Selection Property
Validation Focus
Calcium dobesilate impurity profiling
Certified impurity reference standard identity
HPLC method validation and impurity profiling
Lipophilicity-optimized building block
Computed logP differentiation context
Physicochemical profiling and ADME optimization
Microbicide development scaffold
Patent-cited antimicrobial scaffold context
Empirical MIC determination and spectrum validation
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